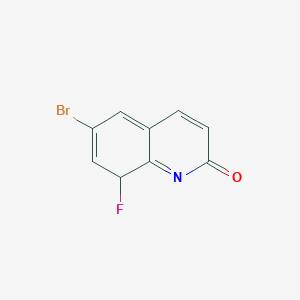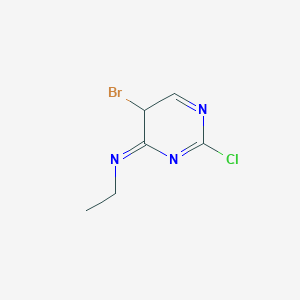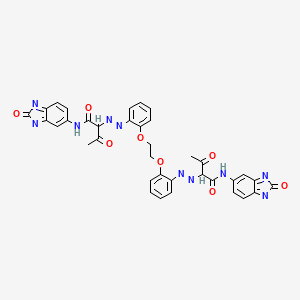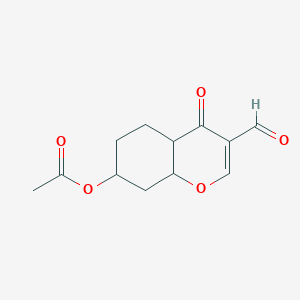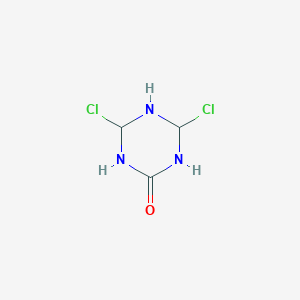
4,6-Dichloro-1,3,5-triazinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-1,3,5-triazinan-2-one is a heterocyclic compound with the molecular formula C3H3Cl2N3O. It belongs to the class of triazines, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science. This compound is characterized by the presence of two chlorine atoms and a triazinanone ring structure, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,6-Dichloro-1,3,5-triazinan-2-one can be synthesized through several methods. One common approach involves the reaction of cyanuric chloride with water, followed by treatment with a base such as sodium bicarbonate to yield the desired product . Another method includes the reaction of cyanuric chloride with morpholine in an aqueous solution at low temperatures, followed by stirring at room temperature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using cyanuric chloride as the starting material. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-1,3,5-triazinan-2-one undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The chlorine atoms in the compound make it susceptible to nucleophilic attack, leading to the formation of substituted triazines.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium hydroxide, morpholine, and other nucleophiles. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed: The major products formed from the reactions of this compound include various substituted triazines, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.
Scientific Research Applications
4,6-Dichloro-1,3,5-triazinan-2-one has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of complex organic molecules. In biology, it serves as a building block for the development of bioactive compounds with potential therapeutic properties. In medicine, derivatives of this compound are investigated for their antimicrobial, anticancer, and antiviral activities . Additionally, it finds applications in the industry as a precursor for the production of herbicides, dyes, and polymer stabilizers .
Mechanism of Action
The mechanism of action of 4,6-Dichloro-1,3,5-triazinan-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
4,6-Dichloro-1,3,5-triazinan-2-one can be compared with other similar compounds, such as 2,4,6-trichloro-1,3,5-triazine and 2,4-dichloro-6-methoxy-1,3,5-triazine . While these compounds share a similar triazine core structure, they differ in their substituents and, consequently, their chemical properties and applications. For example, 2,4,6-trichloro-1,3,5-triazine is widely used as a precursor for the synthesis of herbicides, whereas 2,4-dichloro-6-methoxy-1,3,5-triazine is utilized in the preparation of radioimmunoassay reagents . The unique combination of substituents in this compound makes it particularly valuable for specific applications in organic synthesis and medicinal chemistry.
Similar Compounds
- 2,4,6-Trichloro-1,3,5-triazine
- 2,4-Dichloro-6-methoxy-1,3,5-triazine
- 2,4,6-Tri-substituted-1,3,5-triazines
Properties
Molecular Formula |
C3H5Cl2N3O |
|---|---|
Molecular Weight |
169.99 g/mol |
IUPAC Name |
4,6-dichloro-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C3H5Cl2N3O/c4-1-6-2(5)8-3(9)7-1/h1-2,6H,(H2,7,8,9) |
InChI Key |
JIYOFVISCVAQLO-UHFFFAOYSA-N |
Canonical SMILES |
C1(NC(NC(=O)N1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



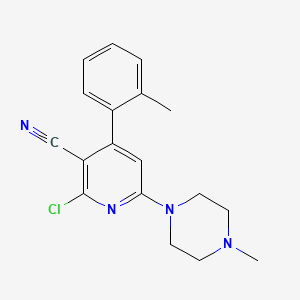
![2-chloro-1-[(7E)-7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethanone](/img/structure/B12342755.png)
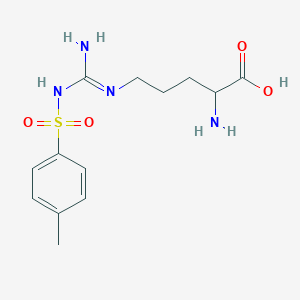
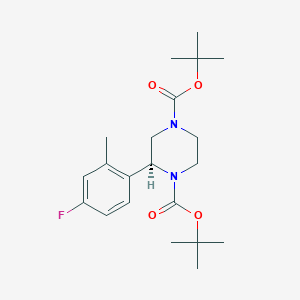

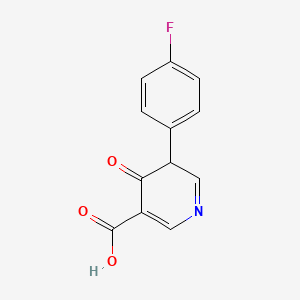
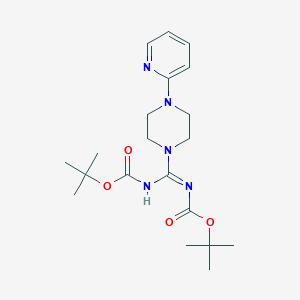
![2-[[6-[[(3R)-1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxo-1,3-diazinan-4-yl]piperidin-3-yl]amino]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile](/img/structure/B12342815.png)
![3,3a-Dihydrothieno[2,3-d]imidazol-2-one](/img/structure/B12342816.png)
